molecular formula C10H6BrF6NO B1266276 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline CAS No. 99468-72-1

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Cat. No.: B1266276
CAS No.: 99468-72-1
M. Wt: 350.05 g/mol
InChI Key: DCCKYVKUIKRMPU-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is an organic compound characterized by the presence of trifluoromethyl groups and a bromoacetyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline typically involves the bromination of 3,5-bis(trifluoromethyl)aniline. The process can be carried out using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The aniline ring can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted anilines.

    Oxidation Reactions: Products include nitroanilines and nitrosoanilines.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive bromoacetyl group.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline involves the interaction of its functional groups with biological targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,5-bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)benzylamine

Uniqueness

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is unique due to the presence of both trifluoromethyl and bromoacetyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the bromoacetyl group provides a reactive site for covalent modification of biological targets.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKYVKUIKRMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912696
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99468-72-1
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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